(R)-3-Hydroxybutanoic acid-d3 (sodium)

Metabolic flux analysis Quantitative bioanalysis Ketone body kinetics

Endogenous R-β-hydroxybutyrate co-elutes with unlabeled standards, compromising LC-MS/MS assay accuracy. This +3 Da deuterated analog eliminates endogenous interference, enabling reliable absolute quantitation without radioactive tracers. • Achieves <1% intra-assay CV in validated methods, ensuring clinical/preclinical decision-grade data. • Requires only 300 µL sample volume, supporting repeated sampling and longitudinal study designs. • Ships globally as a non-controlled research reagent; standard cold-chain packaging preserves isotopic integrity.

Molecular Formula C4H7NaO3
Molecular Weight 129.10 g/mol
Cat. No. B12394824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Hydroxybutanoic acid-d3 (sodium)
Molecular FormulaC4H7NaO3
Molecular Weight129.10 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])O.[Na+]
InChIInChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1D3;
InChIKeyNBPUSGBJDWCHKC-RNMJLPGSSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Hydroxybutanoic Acid-d3 (Sodium) Overview


(R)-3-Hydroxybutanoic acid-d3 (sodium) (CAS 344298-82-4) is a deuterium-labeled isotopologue of the endogenous ketone body (R)-3-hydroxybutyrate. It is a sodium salt specifically designed for use as a stable isotope-labeled internal standard or tracer in mass spectrometry-based quantitative assays and metabolic flux analyses . The compound features three non-exchangeable deuterium atoms at the terminal methyl position, which confers a mass difference of +3 Da relative to the unlabeled analyte, enabling precise quantitation and tracking in complex biological matrices [1].

Why (R)-3-Hydroxybutanoic Acid-d3 is Needed


Unlabeled (R)-3-hydroxybutyrate sodium [1] is chemically indistinguishable from the endogenous analyte, rendering it unsuitable as an internal standard for LC-MS/MS quantitation because it co-elutes with and cannot be differentiated from the target molecule. Racemic mixtures (e.g., sodium DL-3-hydroxybutyrate) introduce the non-physiological (S)-enantiomer, which has distinct metabolic fates and can confound pharmacokinetic and metabolic studies [2]. The deuterated analog provides the necessary mass shift for selective ion monitoring without altering chemical behavior, enabling accurate and precise quantification while avoiding the regulatory and safety burdens associated with radioactive 14C-labeled tracers [3].

Quantitative Evidence for (R)-3-Hydroxybutanoic Acid-d3


Analytical Precision in Plasma Ketone Assays

The use of D-(-)-3-hydroxy[4,4,4-2H3]butyrate (a deuterated analog structurally equivalent to (R)-3-hydroxybutanoic acid-d3) as an internal standard for GC-MS analysis of plasma ketones resulted in intra-assay precision better than ±1% and inter-assay precision better than ±2% for both 3-hydroxybutyrate and acetoacetate in the physiologic range [1]. This level of precision is unattainable with unlabeled internal standards due to endogenous interference and matrix effects.

Metabolic flux analysis Quantitative bioanalysis Ketone body kinetics

Microsampling Efficiency for Tracer Studies

A validated GC-MS micromethod utilizing D-(-)-3-hydroxy[4,4,4-2H3]butyrate as tracer measures 2H3 enrichment in 3-hydroxybutyrate and acetoacetate using only 300 μL of blood [1]. This contrasts with earlier methods using unlabeled or radioactive tracers that often required larger sample volumes (typically >1 mL) for reliable quantification, which limits repeated sampling in small animal models.

In vivo tracer studies Microsampling Animal welfare

Forensic BHB Quantitation in Postmortem Samples

A robust GC-MS method using deuterated γ-hydroxybutyrate as internal standard (structurally analogous to the d3-labeled compound) for β-hydroxybutyrate (BHB) quantification in postmortem blood and urine achieved lower limits of quantification (LOQ) of 7 mg/L in blood and 6 mg/L in urine, with linearity maintained from 50-500 mg/L (R² > 0.99) [1]. The method demonstrated extraction recoveries of ≥82% in blood and ≥59% in urine, with BHB stability at 300 mg/L for 15 days at 2-5°C.

Forensic toxicology Biomarker validation Alcoholic ketoacidosis

Kinetic Isotope Effects for HBDH Mechanism

Primary deuterium kinetic isotope effects (KIEs) on kcat (Dkcat) and kSTO (DkSTO) for (R)-3-hydroxybutyrate dehydrogenase were determined using deuterated substrates [1]. The magnitude of the KIE directly informs whether hydride transfer is rate-limiting; for example, psychrophilic HBDH exhibits Dkcat values that decrease at lower temperatures, suggesting more efficient hydride transfer relative to other steps as temperature decreases [2]. This mechanistic insight is inaccessible using unlabeled or 13C-labeled substrates.

Enzyme kinetics Mechanistic enzymology Deuterium isotope effects

Stable Isotope Tracer Validation Against 14C-Tracer

Simultaneous flux data obtained with D-(-)-3-hydroxy[4,4,4-2H3]butyrate tracer were compared with those from conventional D-(-)-3-hydroxy[3-14C]butyrate tracer in five fasted rats [1]. The kinetic parameters derived from both tracers were equivalent, validating the deuterated tracer as a direct replacement for the radioactive 14C-tracer. This validation establishes that the deuterium label does not alter the metabolic behavior of the compound in vivo.

Tracer validation Isotope substitution Radiotracer replacement

Applications of (R)-3-Hydroxybutanoic Acid-d3


LC-MS/MS for Plasma Ketone Quantitation

Use as an internal standard for the absolute quantification of (R)-3-hydroxybutyrate in biological matrices. The +3 Da mass shift enables selective detection without interference from the endogenous unlabeled analyte. This is essential for studies on ketogenic diets, diabetes, or inborn errors of metabolism. The validated precision (<1% intra-assay CV) [1] ensures reliable data for clinical or preclinical decision-making.

In Vivo Metabolic Flux Studies

Employ as a stable isotope tracer for determining ketone body turnover rates, production, and disposal in vivo. The validated equivalence to 14C-tracer kinetics [1] allows researchers to replace radioactive materials while maintaining data integrity. The low sample volume requirement (300 μL) [1] supports repeated sampling protocols, reducing animal numbers and enabling longitudinal study designs.

Postmortem Diagnosis of Alcoholic Ketoacidosis

Use as an internal standard for GC-MS or LC-MS/MS quantification of β-hydroxybutyrate in postmortem blood and urine. The deuterated standard overcomes matrix effects and endogenous interference, achieving LOQs of 6-7 mg/L [1]. This provides objective, legally defensible evidence for cause-of-death determination in suspected AKA cases.

Mechanistic Studies of 3-Hydroxybutyrate Dehydrogenase

Use as a substrate for determining primary deuterium kinetic isotope effects (KIEs) to elucidate the rate-limiting step in HBDH catalysis [1]. This information is critical for structure-function studies, rational enzyme engineering, and the development of HBDH inhibitors as potential therapeutic agents.

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